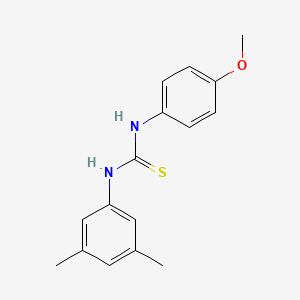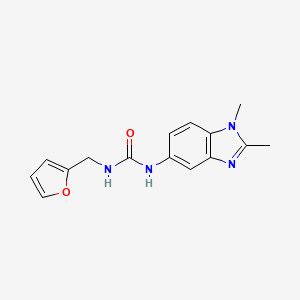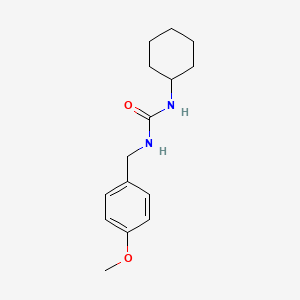
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea group (-NH-C(=S)-NH-) flanked by two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3,5-dimethylaniline in ethanol.
- Add 4-methoxyphenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide and peracids.
Reduction:
- The compound can be reduced to form the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are typical substitution reactions.
Major Products:
- Oxidation products: sulfinyl and sulfonyl derivatives.
- Reduction products: amine derivatives.
- Substitution products: halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry:
- Used as a ligand in coordination chemistry.
- Acts as a precursor for the synthesis of other thiourea derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in cancer therapy.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function.
Molecular Targets and Pathways:
- Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites.
- Metal ion coordination: It can chelate metal ions, affecting their biological availability.
- Membrane interaction: The compound may alter membrane fluidity and permeability.
Comparison with Similar Compounds
- 1-Phenyl-3-(4-methoxyphenyl)thiourea
- 1-(3,5-Dimethylphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)thiourea
Uniqueness:
- The presence of both dimethyl and methoxy groups on the aromatic rings provides unique electronic and steric properties.
- These substitutions can influence the compound’s reactivity and biological activity, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-8-12(2)10-14(9-11)18-16(20)17-13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNGIXQEJUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-tert-butyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)


![4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline](/img/structure/B5723010.png)

![1-[4-(Azepan-1-YL)-6-[(2E)-2-[(7-nitro-2H-1,3-benzodioxol-5-YL)methylidene]hydrazin-1-YL]pyrimidin-2-YL]azepane](/img/structure/B5723020.png)
![N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5723027.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

METHYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5723074.png)
